molecular formula C8H5F3N2O2S B564858 N-Hydroxy Riluzole-13C,15N2 CAS No. 1189887-96-4

N-Hydroxy Riluzole-13C,15N2

Cat. No.: B564858
CAS No.: 1189887-96-4
M. Wt: 253.174
InChI Key: MFGRTKLVQQZZIE-VUJIMZNRSA-N
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Description

N-Hydroxy Riluzole-13C,15N2 is a labeled analogue of N-Hydroxy Riluzole, which is a metabolite of Riluzole. This compound is labeled with stable isotopes of carbon-13 and nitrogen-15, making it useful in various scientific research applications. The molecular formula of this compound is C7[13C]H5F3[15N]2O2S, and it has a molecular weight of 253.18.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Riluzole-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of N-Hydroxy Riluzole. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of labeled precursors and reagents to achieve the desired isotopic labeling.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the isotopic labeling and chemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy Riluzole-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

N-Hydroxy Riluzole-13C,15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics and imaging to track metabolic processes.

    Industry: Applied in environmental studies to monitor and analyze chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-Hydroxy Riluzole-13C,15N2 involves its interaction with molecular targets and pathways similar to those of Riluzole. Riluzole is known to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with intracellular signaling pathways. These actions contribute to its neuroprotective effects and its use in treating conditions like amyotrophic lateral sclerosis .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy Riluzole: The unlabeled analogue of N-Hydroxy Riluzole-13C,15N2.

    Riluzole: The parent compound from which N-Hydroxy Riluzole is derived.

    N-Hydroxy Riluzole O-β-D-Glucuronide-13C,15N2: Another labeled analogue used in metabolic studies.

Uniqueness

This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage in studies requiring detailed metabolic and pharmacokinetic analysis.

Properties

IUPAC Name

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl](15N)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13)/i7+1,12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGRTKLVQQZZIE-VUJIMZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675960
Record name N-Hydroxy-6-(trifluoromethoxy)(2-~13~C,~15~N)-1,3-benzothiazol-2-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189887-96-4
Record name N-Hydroxy-6-(trifluoromethoxy)(2-~13~C,~15~N)-1,3-benzothiazol-2-(~15~N)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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